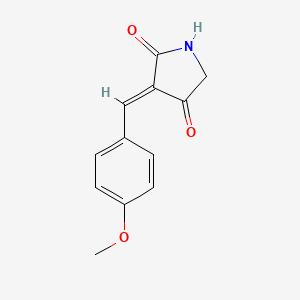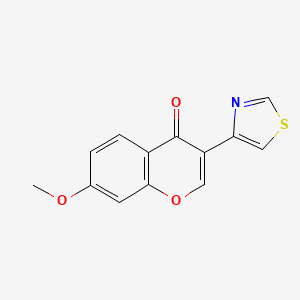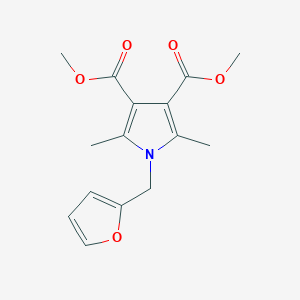
dimethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole derivatives, including dimethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate, often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions involving amino compounds and diketones in acidic media, leading to cyclization and the formation of the pyrrole ring system (Singh et al., 2013).
Molecular Structure Analysis
Quantum chemical calculations, including Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory, are used to analyze the molecular structure and electronic properties of pyrrole derivatives. These calculations provide insights into the electronic transitions, molecular orbitals, and intermolecular interactions, such as hydrogen bonding, that influence the stability and reactivity of these compounds (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition, which can modify their structure and properties. The presence of functional groups, such as ester or carboxylate, influences their reactivity towards different reagents. For example, the reactivity of these compounds in the formation of dimers through hydrogen bonding and other intermolecular interactions has been demonstrated, affecting their physical and chemical properties (Singh et al., 2012).
Propiedades
IUPAC Name |
dimethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9-12(14(17)19-3)13(15(18)20-4)10(2)16(9)8-11-6-5-7-21-11/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHAVSWLJWZGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CO2)C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5657490.png)
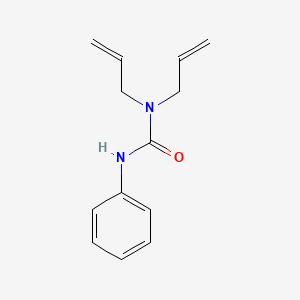
![7-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5657503.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5657507.png)
![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
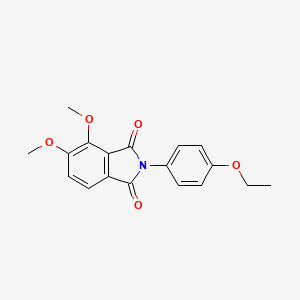
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)
![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5657537.png)
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
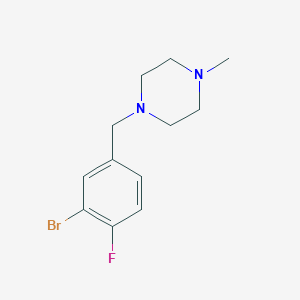
![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)
